

An In-depth Technical Guide to Cholesteryl Eicosadienoate (CE(20:2))

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Compound of Interest

Compound Name: **CE(20:2(6Z,9Z))**

Cat. No.: **B8262461**

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Introduction

Cholesteryl esters (CE) are crucial lipid molecules found in lipoproteins and as intracellular storage forms of cholesterol. They are formed through the esterification of cholesterol with a fatty acid. This guide focuses on a specific cholesteryl ester, CE(20:2), which incorporates a 20-carbon fatty acid with two double bonds. While the user specified the nomenclature **CE(20:2(6Z,9Z))**, the predominant literature and database entries for this general class, such as the Human Metabolome Database (HMDB), refer to it as Cholesteryl 11,14-eicosadienoate, which corresponds to CE(20:2(11Z,14Z)).^{[1][2][3][4]} This document will detail the structure and properties of this latter, more commonly referenced isomer. Cholesteryl esters are significant in physiology and pathology, particularly in the development of atherosclerosis, where their accumulation in macrophages leads to foam cell formation.^{[2][5]} Understanding the chemical properties and analytical methods for specific CE species like CE(20:2) is vital for research into metabolic and cardiovascular diseases.

Chemical Structure and Properties

CE(20:2(11Z,14Z)), also known as Cholesteryl 11,14-eicosadienoate, is an ester formed from cholesterol and (11Z,14Z)-eicosadienoic acid.^{[1][6]} It belongs to the class of organic compounds known as cholesteryl esters.^[5]

Quantitative Data Summary

The key chemical and physical properties of CE(20:2(11Z,14Z)) are summarized in the table below.

Property	Value	Reference
Chemical Formula	C ₄₇ H ₈₀ O ₂	[3] [4]
Average Molecular Weight	677.1369 g/mol	[3]
Monoisotopic Molecular Weight	676.615831804 g/mol	[3]
IUPAC Name	(2R,5S,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0 ^{2,7} .0 ^{11,15}]heptadec-7-en-5-yl (11Z,14Z)-icosa-11,14-dienoate	[3]
Synonyms	Cholesteryl 11,14-eicosadienoate, 20:2 (11,14) CE	[4] [6]
Physical State	Neat oil	[4]
Solubility	Chloroform: 10 mg/mL	[4]
Storage Stability	≥ 4 years at -20°C	[4]

Experimental Protocols

The quantification and analysis of cholesteryl esters are critical for lipidomic studies. Due to their hydrophobicity and poor ionization, specialized methods are often required.[\[7\]](#)

Protocol 1: Quantification by Mass Spectrometry (MS)

This protocol is adapted from methodologies using liquid chromatography-mass spectrometry (LC-MS) and direct-infusion ESI-MS/MS for the analysis of cholesteryl esters in biological samples.[\[7\]](#)[\[8\]](#)[\[9\]](#)

I. Lipid Extraction (Modified Bligh-Dyer Method)[\[8\]](#)

- Harvest cells or tissues. For cellular samples, scrape cells and suspend in a known volume (e.g., 1.5 mL) of a solution containing an internal standard, such as 17:0 CE.[8]
- Add 2.5 mL of methanol and 2.5 mL of chloroform to the sample.
- Vortex the mixture thoroughly to ensure a single-phase system and allow for lipid extraction.
- Induce phase separation by adding 2.5 mL of chloroform and 2.5 mL of water (or an appropriate salt solution like LiCl).[8]
- Vortex the mixture again and centrifuge at a low speed (e.g., 500g for 2 minutes) to separate the aqueous and organic layers.[8]
- Carefully collect the lower organic layer, which contains the lipids.
- Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for MS analysis (e.g., methanol/chloroform mixture).

II. MS Analysis (Direct-Infusion ESI-MS/MS with Lithiated Adducts)[8]

- Prepare samples by diluting the lipid extract in a solvent containing a lithium salt (e.g., 1 mg/ml LiCl) to promote the formation of lithiated adducts, which enhances ionization.[8]
- Infuse the sample directly into the electrospray ionization (ESI) source of a tandem mass spectrometer.
- Perform a neutral loss scan for the loss of the cholesterol backbone (neutral loss of 368.5 Da). This method is highly specific for detecting all cholesteryl ester species in the sample.[8]
- Quantify CE(20:2) by comparing the signal intensity of its lithiated molecular ion (m/z) to that of the known concentration of the internal standard.

Caption: General workflow for the analysis of cholesteryl esters using mass spectrometry.

Protocol 2: Quantification by Colorimetric Assay

This protocol describes a general method based on commercially available kits for measuring total cholesterol and cholesteryl esters.[10]

- Sample Preparation: Prepare samples (e.g., serum, cell lysates) and appropriate cholesterol standards in a 96-well plate.
- Reaction Setup: Prepare two sets of reactions for each sample: one to measure free cholesterol (FC) and one for total cholesterol (TC).
 - For TC: Add a reaction mix containing cholesterol esterase, cholesterol dehydrogenase, and a developer probe. Cholesterol esterase hydrolyzes CEs to free cholesterol.[10]
 - For FC: Add the same reaction mix but omit the cholesterol esterase.[10]
- Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the enzymatic reactions to proceed. In the TC wells, all cholesterol (free and from esters) is oxidized, generating a product (e.g., NADH) that reacts with the probe to produce a colorimetric signal (e.g., absorbance at 450 nm).
- Measurement: Read the absorbance of each well using a microplate reader.
- Calculation:
 - Calculate FC and TC concentrations based on the standard curve.
 - Determine the cholestryl ester (CE) concentration by subtracting the free cholesterol from the total cholesterol (CE = TC - FC).[10]

Biological Context and Signaling Involvement

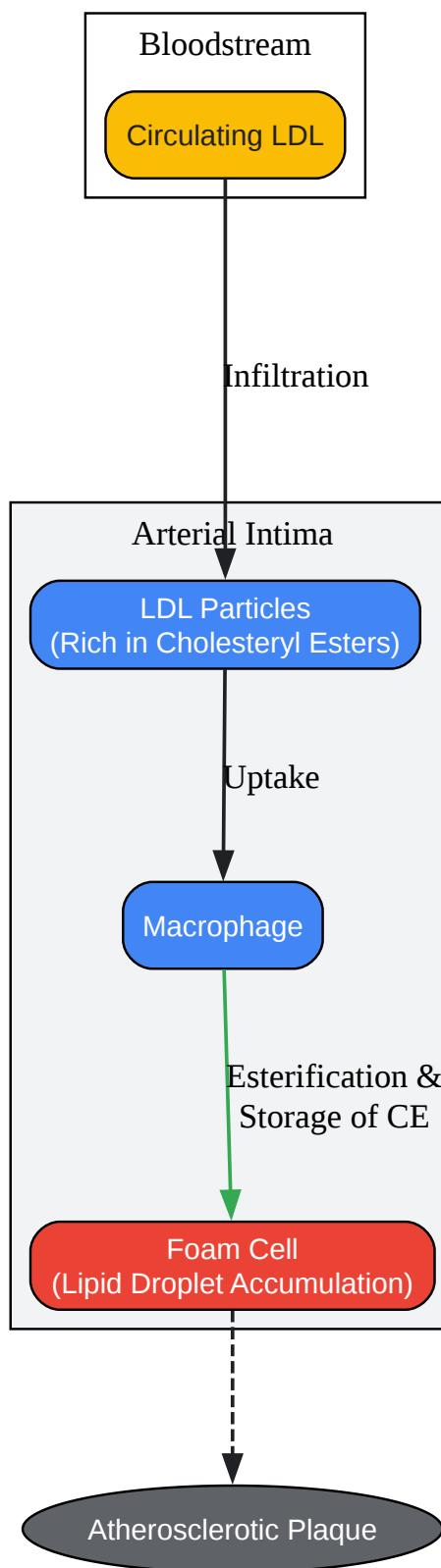
Cholestryl esters are the primary form for cholesterol storage and transport within the body. Their accumulation is a hallmark of several metabolic diseases.

Role in Atherosclerosis

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in arteries. The accumulation of cholestryl esters within the arterial wall is a key event in this process.[2][5]

- Lipoprotein Infiltration: Low-density lipoproteins (LDLs) from the bloodstream enter the arterial intima.

- Macrophage Uptake: Monocytes are recruited to the intima and differentiate into macrophages. These macrophages take up modified LDL particles, which are rich in cholesteryl esters.
- Foam Cell Formation: Inside the macrophage, cholesteryl esters from LDL are hydrolyzed and then re-esterified by the enzyme ACAT1 (Acyl-CoA: cholesterol acyltransferase 1) for storage in lipid droplets. The massive accumulation of these lipid droplets transforms the macrophage into a "foam cell".[\[2\]](#)[\[5\]](#)
- Plaque Development: Foam cells contribute to the inflammatory environment and form the fatty streak, an early stage of atherosclerotic plaque.

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Caption: The role of cholesteryl ester (CE) accumulation in foam cell formation.

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